N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide
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Overview
Description
N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide: is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . It is characterized by the presence of a hydroxy group attached to an oxolane ring, which is further connected to a propanamide group. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide typically involves the reaction of a suitable oxolane derivative with a propanamide precursor under controlled conditions. One common method includes the use of N-acetyl glucosamine as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of dry solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like or under acidic conditions.
Reduction: Reagents like or .
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide involves its interaction with specific molecular targets. The hydroxy and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide
- N-[(3R,4R)-4-Fluoro-1-(6-(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl]acrylamide
Comparison:
- N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide is unique due to its specific hydroxy and amide functional groups, which provide distinct chemical reactivity and biological interactions.
- N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide has a similar structure but with an acetamide group instead of a propanamide group, leading to different chemical properties and reactivity.
- N-[(3R,4R)-4-Fluoro-1-(6-(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl]acrylamide is a more complex molecule with additional functional groups, providing a broader range of biological activities and applications .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
N-[(3R,4R)-4-hydroxyoxolan-3-yl]propanamide |
InChI |
InChI=1S/C7H13NO3/c1-2-7(10)8-5-3-11-4-6(5)9/h5-6,9H,2-4H2,1H3,(H,8,10)/t5-,6+/m1/s1 |
InChI Key |
BVXGIUFQJCCMCT-RITPCOANSA-N |
Isomeric SMILES |
CCC(=O)N[C@@H]1COC[C@@H]1O |
Canonical SMILES |
CCC(=O)NC1COCC1O |
Origin of Product |
United States |
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